molecular formula C10H22N2O2 B13940054 1-Pentanamine, N-nitro-N-pentyl- CAS No. 54889-52-0

1-Pentanamine, N-nitro-N-pentyl-

Katalognummer: B13940054
CAS-Nummer: 54889-52-0
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: JSSQVNXFTUVYDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentanamine, N-nitro-N-pentyl- is an organic compound with the molecular formula C10H23N It is a derivative of pentanamine, where the nitrogen atom is substituted with a nitro group and an additional pentyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanamine, N-nitro-N-pentyl- typically involves the nitration of N-pentylpentanamine. The reaction can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions, such as temperature and concentration of reagents, need to be carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Pentanamine, N-nitro-N-pentyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Pentanamine, N-nitro-N-pentyl- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N-pentylpentanamine.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Pentanamine, N-nitro-N-pentyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Pentanamine, N-nitro-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The pentyl groups provide hydrophobic interactions, affecting the compound’s solubility and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Pentanamine: A simpler amine without the nitro and additional pentyl groups.

    N-Pentylpentanamine: Lacks the nitro group but has similar structural features.

    Nitroalkanes: Compounds with nitro groups attached to alkyl chains.

Uniqueness

1-Pentanamine, N-nitro-N-pentyl- is unique due to the presence of both a nitro group and an additional pentyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

54889-52-0

Molekularformel

C10H22N2O2

Molekulargewicht

202.29 g/mol

IUPAC-Name

N,N-dipentylnitramide

InChI

InChI=1S/C10H22N2O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-10H2,1-2H3

InChI-Schlüssel

JSSQVNXFTUVYDX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN(CCCCC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.